molecular formula C11H13NO4 B1460857 (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol CAS No. 1039912-92-9

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol

Cat. No. B1460857
CAS RN: 1039912-92-9
M. Wt: 223.22 g/mol
InChI Key: GGPFYOMQBVHQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol, also known as 4-CPMN, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 4-CPMN is a versatile compound that has a wide range of applications in the fields of organic synthesis, biochemistry, and physiology.

Scientific Research Applications

Methanol as an Alternative Fuel

Methanol's Role in Internal Combustion Engines

Methanol is recognized for its potential as an alternative fuel for spark ignition (SI) engines. Due to its properties, methanol requires fewer engine modifications compared to compression ignition (CI) engines when used as a fuel. It has been found that methanol engines operate cleaner and more efficiently, albeit with higher emissions of aldehydes. The review by Kowalewicz highlights the technical, economic, and ecological perspectives of methanol use in transportation, emphasizing the need for further research in optimizing methanol-fueled SI engines (Kowalewicz, 1993).

Hydrogen Production from Methanol

Hydrogen Production Technologies

García et al. provide a comprehensive review of hydrogen production from methanol, focusing on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The paper discusses catalyst development and reactor technology, highlighting the role of copper-based catalysts and innovative reactor designs like Swiss-roll reactors in enhancing hydrogen production efficiency (García et al., 2021).

Methanol in Environmental Monitoring

Methanol as a Chemical Marker

Jalbert et al. reviewed the use of methanol as a marker for assessing solid insulation condition in power transformers. This application leverages methanol's stability and its generation from oil-immersed insulating papers, demonstrating its utility in monitoring cellulosic insulation degradation (Jalbert et al., 2019).

Methanol Crossover in Fuel Cells

Direct Methanol Fuel Cells (DMFCs)

The challenge of methanol crossover in DMFCs, where methanol permeates from the anode to the cathode, limiting efficiency, is discussed by Heinzel and Barragán. The review underscores the importance of developing methanol-impermeable polymer electrolytes to overcome this barrier (Heinzel & Barragán, 1999).

properties

IUPAC Name

[4-(cyclopropylmethoxy)-3-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-6-9-3-4-11(10(5-9)12(14)15)16-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPFYOMQBVHQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol
Reactant of Route 2
Reactant of Route 2
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol
Reactant of Route 3
Reactant of Route 3
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol
Reactant of Route 4
Reactant of Route 4
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol
Reactant of Route 5
Reactant of Route 5
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol
Reactant of Route 6
Reactant of Route 6
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.